molecular formula C15H23BrN2 B14333146 1-(4-Bromophenyl)-4-pentylpiperazine CAS No. 105746-18-7

1-(4-Bromophenyl)-4-pentylpiperazine

Cat. No.: B14333146
CAS No.: 105746-18-7
M. Wt: 311.26 g/mol
InChI Key: UQVLVFZZBJZOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-4-pentylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pentyl-substituted piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-pentylpiperazine typically involves the reaction of 4-bromophenylpiperazine with pentyl halides under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-pentylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-4-pentylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-pentylpiperazine involves its interaction with specific molecular targets in the body. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to physiological effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-pentylpiperazine can be compared with other piperazine derivatives such as:

  • 1-(4-Chlorophenyl)-4-pentylpiperazine
  • 1-(4-Fluorophenyl)-4-pentylpiperazine
  • 1-(4-Methylphenyl)-4-pentylpiperazine

Uniqueness: The presence of the bromine atom in the bromophenyl group imparts unique chemical and biological properties to this compound, distinguishing it from other similar compounds. This uniqueness can be attributed to the electronic and steric effects of the bromine atom, which influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

105746-18-7

Molecular Formula

C15H23BrN2

Molecular Weight

311.26 g/mol

IUPAC Name

1-(4-bromophenyl)-4-pentylpiperazine

InChI

InChI=1S/C15H23BrN2/c1-2-3-4-9-17-10-12-18(13-11-17)15-7-5-14(16)6-8-15/h5-8H,2-4,9-13H2,1H3

InChI Key

UQVLVFZZBJZOFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCN(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.